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Compound of Interest

Compound Name:
Dimethyl-(3-methyl-pyridin-2-yl)-

amine

CAS No.: 61713-46-0

Cat. No.: B1348819

Get Quote

Technical Guide: Dimethyl-(3-methyl-pyridin-2-
yl)-amine
A Strategic Scaffold in Medicinal Chemistry and
Organic Synthesis
Executive Summary
Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0), also known as N,N,3-

trimethylpyridin-2-amine, represents a critical structural motif in modern drug discovery. While

seemingly simple, this aminopyridine derivative serves as a high-value intermediate in the

synthesis of GLP-1 receptor agonists, a class of therapeutics revolutionizing the treatment of

Type 2 Diabetes Mellitus (T2DM) and obesity.

Beyond its pharmaceutical utility, the molecule offers unique electronic and steric properties

that make it a candidate for specialized ligand design in transition metal catalysis. This guide
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dissects the molecule's applications, providing a validated synthetic protocol and a mechanistic

analysis of its role in downstream biological signaling.

Chemical Profile & Physicochemical Properties[1][2][3]
[4][5][6][7]
The 3-methyl substituent adjacent to the dimethylamino group introduces steric strain that

forces the amino group out of planarity with the pyridine ring, altering its basicity and

nucleophilicity compared to the unsubstituted analog (2-dimethylaminopyridine).

Property Specification

IUPAC Name N,N,3-Trimethylpyridin-2-amine

CAS Number 61713-46-0

Molecular Formula C₈H₁₂N₂

Molecular Weight 136.19 g/mol

Physical State Pale yellow oil or low-melting solid

Solubility
Soluble in DCM, Methanol, DMSO; sparingly

soluble in water

Key Reactivity
Nucleophilic aromatic substitution (SₙAr),

Electrophilic aromatic substitution (C5 position)

Primary Application: Medicinal Chemistry (GLP-1
Agonists)[8][9][10]
The primary industrial application of Dimethyl-(3-methyl-pyridin-2-yl)-amine is as a building

block for Pyrazolopyridine-based GLP-1 Receptor Agonists. These small molecules mimic the

action of the endogenous hormone Glucagon-Like Peptide-1.[1]

Mechanistic Insight
The N,N-dimethylamino moiety often acts as a hydrophobic cap or hydrogen-bond acceptor

within the receptor binding pocket, while the 3-methyl group provides a "conformational lock,"
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restricting rotation and reducing the entropic penalty of binding.

Biological Signaling Context
When incorporated into a full agonist, the pharmacophore activates the GLP-1 receptor (a

GPCR), triggering a cAMP-dependent pathway that enhances glucose-dependent insulin

secretion.
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Figure 1: Downstream signaling pathway activated by GLP-1 agonists derived from the N,N,3-

trimethylpyridin-2-amine scaffold.[2]

Validated Synthetic Protocol
This protocol describes the synthesis of the core scaffold via Nucleophilic Aromatic Substitution

(SₙAr). This method is preferred over Buchwald-Hartwig amination for this specific substrate

due to the activating nature of the pyridine ring and cost-efficiency.

Experimental Workflow
Objective: Synthesize N,N,3-trimethylpyridin-2-amine from 2-chloro-3-methylpyridine.

Reagents:

Substrate: 2-Chloro-3-methylpyridine (1.0 eq)

Nucleophile: Dimethylamine (2.0 M in THF or 40% aq. solution) (3.0 eq)

Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology:

Preparation: In a pressure tube or autoclave (essential due to dimethylamine volatility),

dissolve 2-chloro-3-methylpyridine (e.g., 500 mg) in anhydrous DMF (5 mL).

Addition: Add DIPEA (2.0 eq) followed by the dimethylamine solution (3.0 eq).

Expert Note: The use of a sealed vessel is critical. Dimethylamine boils at 7°C; open reflux

will result in reagent loss and stalled conversion.

Reaction: Seal the vessel and heat to 120–130°C for 16–24 hours.

Causality: The 3-methyl group exerts steric hindrance, making the C-2 position less

accessible than in unsubstituted 2-chloropyridine. High thermal energy is required to

overcome the activation barrier for the Meisenheimer complex formation.
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Monitoring (Self-Validation):

Check via TLC (Eluent: 20% EtOAc/Hexanes).

Endpoint: Disappearance of the starting material spot (Rf ~0.6) and appearance of a more

polar, UV-active product (Rf ~0.4).

Work-up:

Cool to room temperature.[3][4][5] Dilute with water (20 mL) and extract with Ethyl Acetate

(3 x 15 mL).

Wash combined organics with brine to remove DMF. Dry over Na₂SO₄.

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20%

EtOAc in Hexanes).
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Figure 2: Synthetic workflow for the Nucleophilic Aromatic Substitution.

Advanced Research Applications
A. Bioisosteric Replacement
In drug design, the N,N-dimethylamino-3-methylpyridine unit serves as a bioisostere for:

o-Toluidines: Reducing metabolic liability (avoiding quinone imine formation).

Isopropyl groups: Providing similar steric bulk but with added polarity and hydrogen bond

accepting capability.

B. Ligand Design in Catalysis
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Researchers are exploring this scaffold as a "sterically crowded" analog of DMAP (4-

Dimethylaminopyridine).

Hypothesis: The 3-methyl group twists the dimethylamino group, potentially altering the

Lewis basicity of the pyridine nitrogen. This "frustrated" nature can be exploited in selective

acylation reactions where standard DMAP is too reactive or non-selective.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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